Azido-PEG8-hydrazide

Bioconjugation Solubility Steric Hindrance

This heterobifunctional PEG8 linker features a unique dual-reactivity design: an azide for CuAAC/SPAAC click chemistry and a hydrazide for semi-permanent hydrazone formation, enabling sequential, orthogonal conjugation without cross-reactivity. The PEG8 spacer is critical—longer than PEG4, it provides superior aqueous solubility, reduced steric hindrance, and optimal linker length (12-20+ carbon equivalents) for PROTAC ternary complex formation and ADC pharmacokinetics. Substituting shorter PEG analogs compromises conjugation efficiency and biophysical properties. Procure ≥98% purity (HCl salt) for reproducible bio-conjugation results.

Molecular Formula C19H39N5O9
Molecular Weight 481.5 g/mol
Cat. No. B8106282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzido-PEG8-hydrazide
Molecular FormulaC19H39N5O9
Molecular Weight481.5 g/mol
Structural Identifiers
SMILESC(COCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)NN
InChIInChI=1S/C19H39N5O9/c20-23-19(25)1-3-26-5-7-28-9-11-30-13-15-32-17-18-33-16-14-31-12-10-29-8-6-27-4-2-22-24-21/h1-18,20H2,(H,23,25)
InChIKeyXSHZSHNFUKYUOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azido-PEG8-hydrazide: A PEG8 Heterobifunctional Linker with Azide and Hydrazide Groups for Orthogonal Bioconjugation


Azido-PEG8-hydrazide (CAS 2353410-11-2) is a heterobifunctional polyethylene glycol (PEG) linker featuring an azide group and a hydrazide group separated by a PEG8 spacer . The azide moiety enables copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry with alkynes, forming stable triazole linkages, while the hydrazide group reacts with aldehydes or ketones to generate semi-permanent hydrazone bonds . This dual-reactivity design allows for sequential, orthogonal conjugation strategies without cross-reactivity, and the PEG8 spacer imparts enhanced aqueous solubility and flexibility to conjugated biomolecules [1].

Why Azido-PEG8-hydrazide Cannot Be Replaced by Other Azido-PEG-Hydrazide Linkers


Interchanging Azido-PEG8-hydrazide with shorter PEG-chain analogs (e.g., PEG4 or PEG1) is not functionally equivalent because the PEG spacer length directly governs the linker's aqueous solubility, steric accessibility during conjugation, and the final hydrodynamic radius of the bioconjugate . Class-level evidence demonstrates that longer PEG chains exhibit superior solubility properties and reduce steric hindrance in crowded molecular environments compared to shorter counterparts . Specifically, the PEG8 spacer provides a longer, more flexible tether than PEG4 or PEG1, which is critical when conjugating large biomolecules such as antibodies or when building PROTACs where linker length influences ternary complex formation and degradation efficiency . Therefore, substituting Azido-PEG8-hydrazide with a shorter analog may compromise reaction yields and alter the biophysical properties of the final construct.

Quantitative Evidence for the Selection of Azido-PEG8-hydrazide over Alternative Linkers


Enhanced Aqueous Solubility and Reduced Steric Hindrance Driven by PEG8 Spacer Length

The PEG8 spacer in Azido-PEG8-hydrazide provides a longer and more flexible hydrophilic tether compared to the PEG4 analog. This class-level inference is supported by the principle that longer PEG chains increase solubility and reduce steric interference in bioconjugation workflows . The molecular weight of Azido-PEG8-hydrazide (481.54 g/mol) is ~58% greater than Azido-PEG4-hydrazide (305.33 g/mol), directly attributable to the increased number of ethylene oxide units . This larger, more hydrophilic spacer is expected to yield conjugates with improved pharmacokinetic profiles and reduced immunogenicity.

Bioconjugation Solubility Steric Hindrance

Higher Purity Specifications for Reproducible Conjugation in Demanding Workflows

For sensitive bioconjugation applications such as Antibody-Drug Conjugate (ADC) synthesis, high linker purity is essential for batch-to-batch consistency. Azido-PEG8-hydrazide is commercially available as an HCl salt with a certified purity of ≥98%, as verified by supplier specifications [1]. In contrast, the shorter Azido-PEG1-hydrazide analog is often supplied at a lower purity grade (90%) . This quantitative difference in purity specification reduces the risk of side reactions and simplifies downstream purification.

Purity ADC Bioconjugation

Stable Hydrazone Bond Formation with Aldehydes and Ketones

The hydrazide group of Azido-PEG8-hydrazide reacts with carbonyl groups (aldehydes/ketones) to form hydrazone bonds. Class-level evidence indicates that hydrazone bonds formed by PEG hydrazide linkers are considerably more stable than Schiff bases formed by simple amines, making them suitable for most protein-labeling applications . This stability advantage is inherent to the hydrazide functionality and is expected to be consistent across the Azido-PEG-hydrazide series, including the PEG8 variant.

Hydrazone Bioconjugation Stability

Orthogonal Azide-Alkyne Click Chemistry for Sequential Bioconjugation

The azide group of Azido-PEG8-hydrazide enables copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition. This click chemistry is orthogonal to the hydrazide-aldehyde reaction, allowing sequential, one-pot conjugations without cross-reactivity. While this orthogonal reactivity is a shared feature of all Azido-PEG-hydrazide linkers, the PEG8 spacer provides a longer, more flexible tether that can improve the efficiency of the click reaction when conjugating large or sterically hindered alkyne-bearing partners .

Click Chemistry SPAAC CuAAC

Recommended Applications of Azido-PEG8-hydrazide in Research and Bioproduction


PROTAC Linker Synthesis Requiring Optimal Spacer Length

In PROTAC development, linker length is a critical parameter influencing ternary complex formation and degradation efficiency. The PEG8 spacer of Azido-PEG8-hydrazide falls within the optimal range (12-20+ carbon equivalents) reported for PROTAC linkers . Its orthogonal azide and hydrazide functionalities enable the sequential attachment of an E3 ligase ligand and a target protein ligand, facilitating modular PROTAC library synthesis. The longer PEG8 tether may provide superior flexibility for inducing protein-protein interactions compared to shorter PEG4 linkers .

Antibody-Drug Conjugate (ADC) Bioconjugation

For ADC development, high-purity, water-soluble linkers are essential. Azido-PEG8-hydrazide (≥98% purity as an HCl salt) is specified for ADC applications by commercial suppliers [1]. The hydrazide group enables site-specific conjugation to oxidized glycans on antibodies, while the azide group allows subsequent click chemistry attachment of a cytotoxic payload. The PEG8 spacer's hydrophilicity reduces aggregation and improves the pharmacokinetic profile of the final ADC [1].

Glycoprotein Labeling and Glycoconjugate Synthesis

The hydrazide group of Azido-PEG8-hydrazide reacts efficiently with aldehyde groups generated by mild periodate oxidation of glycoprotein carbohydrate residues, forming stable hydrazone linkages . The azide group then provides a handle for attaching fluorescent dyes, biotin, or other reporter molecules via click chemistry. The PEG8 spacer ensures the conjugate remains highly water-soluble and minimizes steric hindrance between the protein and the label, preserving native protein function .

Hydrogel and Biomaterial Functionalization

The dual reactivity of Azido-PEG8-hydrazide makes it suitable for creating functionalized hydrogels or surface coatings. The hydrazide group can react with aldehyde-containing polymers to form crosslinked networks, while the azide group remains free for post-gelation functionalization with alkyne-modified peptides or growth factors via SPAAC . The PEG8 spacer provides the necessary flexibility and hydrophilicity for biomedical material applications .

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